5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized through a series of reactions starting from a 1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative. Although the provided literature doesn't describe the synthesis of this specific derivative, a general approach involves reacting a 7-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one with 4-fluorobenzaldehyde. This reaction, typically carried out in the presence of a dehydrating agent, leads to the formation of the desired imine product, 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
While the exact mechanism of action of 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has not been explicitly elucidated in the provided literature, its anticonvulsant activity is likely related to its interaction with the central nervous system. Benzodiazepines are known to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This enhanced GABAergic activity leads to a reduction in neuronal excitability, potentially explaining the observed anticonvulsant effects.
The primary scientific application of 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one identified in the literature is its potential use as an anticonvulsant agent. This is based on its structural similarity to other benzodiazepines known for their anticonvulsant properties and its activity in the picrotoxin-induced seizure model in rats.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8